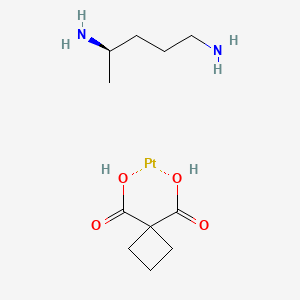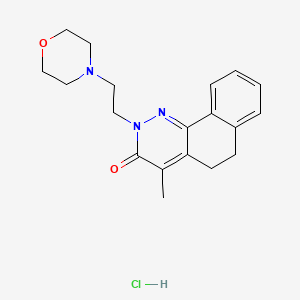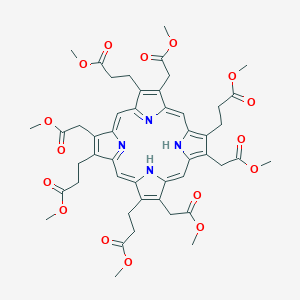
cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum is a complex compound that combines cyclobutane-1,1-dicarboxylic acid, (4R)-pentane-1,4-diamine, and platinum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutane-1,1-dicarboxylic acid can be synthesized through the photodimerization of trans-cinnamic acid . The process involves capturing a metastable crystalline solid of trans-cinnamic acid and subjecting it to photodimerization. This method is scalable and provides a foundation for further investigation of the compound’s properties and applications.
Industrial Production Methods
The industrial production of cyclobutane-1,1-dicarboxylic acid involves the use of lithium carbonate to synthesize lithium coordination polymers . This method is efficient and allows for the large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane-1,1-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in coordination reactions with metals to form metal-organic frameworks (MOFs) .
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutane-1,1-dicarboxylic acid include lithium carbonate and lanthanide metals . The reactions typically occur under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures.
Major Products Formed
The major products formed from the reactions of cyclobutane-1,1-dicarboxylic acid include lithium coordination polymers and lanthanide-based metal-organic frameworks . These products have various applications in materials science and chemical sensing.
Applications De Recherche Scientifique
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum has several scientific research applications:
Chemistry: It is used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method. These frameworks have applications in chemical sensing and catalysis.
Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport.
Mécanisme D'action
The mechanism of action of cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. In the case of carboplatin, the platinum center forms covalent bonds with DNA, leading to the inhibition of DNA replication and cell division, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: A similar compound that shares the cyclobutane ring structure and carboxylic acid functional groups.
Cisplatin: Another platinum-based chemotherapy drug that forms coordination complexes with DNA, similar to carboplatin.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum is unique due to its combination of cyclobutane-1,1-dicarboxylic acid and (4R)-pentane-1,4-diamine with a platinum center. This combination allows for the formation of stable coordination complexes with various metal ions, making it valuable in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H22N2O4Pt |
|---|---|
Poids moléculaire |
441.39 g/mol |
Nom IUPAC |
cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum |
InChI |
InChI=1S/C6H8O4.C5H14N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;1-5(7)3-2-4-6;/h1-3H2,(H,7,8)(H,9,10);5H,2-4,6-7H2,1H3;/t;5-;/m.1./s1 |
Clé InChI |
GJQIHHBFCTYNHR-UTYJZAQGSA-N |
SMILES isomérique |
C[C@H](CCCN)N.C1CC(C1)(C(=O)O)C(=O)O.[Pt] |
SMILES canonique |
CC(CCCN)N.C1CC(C1)(C(=O)O)C(=O)O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
